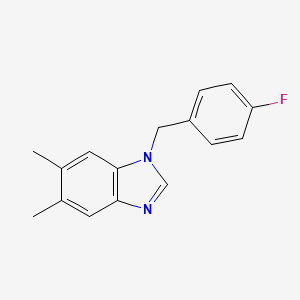

1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole” belong to a class of organic compounds known as benzimidazoles . Benzimidazoles are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of o-phenylenediamine (a compound with two amine groups attached to a benzene ring) with a carboxylic acid derivative . The exact synthesis process for “this compound” would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the arrangement of atoms in the molecule and the chemical environment of specific atoms .Chemical Reactions Analysis

The chemical reactions involving benzimidazoles depend on the specific substituents attached to the benzimidazole ring. For example, benzimidazoles can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, boiling point, and solubility can be determined experimentally. The compound’s reactivity, stability, and other chemical properties can be inferred from its molecular structure .Scientific Research Applications

Antitumor Potentials and Cancer Therapy

1-(4-fluorobenzyl)-5,6-dimethyl-1H-benzimidazole belongs to the benzimidazole class, which has shown promising antitumor potentials. Benzimidazole anthelmintics, including compounds related to the structure , have been identified for their broad-spectrum action in removing parasites in both human and veterinary medicine. Beyond their antiparasitic capabilities, these compounds exert anticancer activities through multiple mechanisms. They disrupt microtubule polymerization, induce apoptosis, arrest the cell cycle in the G2/M phase, inhibit angiogenesis, and block glucose transport. These effects are significant even in cancer cells resistant to approved therapies, suggesting the potential of benzimidazoles as adjuvants in cancer treatment. The safety spectrum of these anthelmintics, proven by their long history of use, underscores their promise in treating cancer by increasing treatment options and decreasing side effects from conventional therapy (Son, Lee, & Adunyah, 2020).

Repurposing benzimidazole antihelminthics for cancer therapy has emerged as a significant research area. Treatments with repurposed pleiotropic benzimidazoles such as mebendazole, albendazole, and flubendazole have opened new avenues due to their easy access, low cost, and safe use in humans. Preclinical and clinical studies highlight their anticancer potency, especially as microtubule-disrupting, anti-angiogenic, and anti-metastatic agents. These studies emphasize the need for controlled clinical trials to validate these compounds as promising anticancer therapy avenues (Nath et al., 2020).

Role in Chemotherapy and Antimicrobial Activity

Benzimidazole derivatives have been actively researched for their role in chemotherapy, especially for conditions like larval echinococcosis in animals and humans. High doses of these compounds, when administered orally, have shown the ability to cause damage or destruction of cyst walls, indicating their potential in treating parasitic infections. This suggests their broader application in developing treatments for various diseases beyond their traditional use as antiparasitic agents (Schantz, Bossche, & Eckert, 2004).

Fungicidal and Anthelmintic Applications

Benzimidazole fungicides have been pivotal in agriculture and veterinary medicine, showing specific inhibitory action against microtubule assembly by binding to tubulin molecules. This mechanism highlights their importance not only in controlling fungal infections but also in exploring their potential in cancer chemotherapy. Their use as tools in studying tubulin structure and microtubule organization in fungal cell biology and molecular genetics underlines the broad research and application spectrum of benzimidazole derivatives (Davidse, 1986).

Mechanism of Action

Target of Action

Similar compounds have been found to target beta-secretase 1 in humans . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .

Biochemical Pathways

Similar compounds have been involved in the synthesis of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors .

Pharmacokinetics

Similar compounds have been found to be rapidly and extensively metabolised . The impact of these properties on the bioavailability of the compound would depend on various factors including the route of administration and the physiological condition of the individual.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2/c1-11-7-15-16(8-12(11)2)19(10-18-15)9-13-3-5-14(17)6-4-13/h3-8,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXNLJKEAXJWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2681545.png)

![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2681547.png)

![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)

![2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2681549.png)

![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2681561.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)

![N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2681566.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2681568.png)